![molecular formula C12H20O3 B13760861 Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol CAS No. 74808-32-5](/img/structure/B13760861.png)
Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol is a chemical compound known for its unique structure and properties. It is characterized by the presence of cyclopropyl groups and hydroxymethyl groups attached to a central methanol molecule. This compound is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol can be synthesized through several methods. One common approach involves the reaction of diethyl 1,1-cyclopropanedicarboxylate with water to form 1,1-bis(hydroxymethyl)cyclopropane . This intermediate can then be further reacted with cyclopropylmethanol under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopropylmethanol derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield cyclopropylcarboxylic acid, while reduction can produce cyclopropylmethanol.
Scientific Research Applications
Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes like 5-lipoxygenase, affecting the production of inflammatory mediators . The compound’s unique structure allows it to bind to these targets and modulate their activity.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(hydroxymethyl)cyclopropane: A related compound with similar structural features but different reactivity and applications.
Cyclopropanedimethanol: Another similar compound used in organic synthesis with distinct properties.
Uniqueness
Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol stands out due to its specific combination of cyclopropyl and hydroxymethyl groups, which confer unique reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in scientific research.
Properties
CAS No. |
74808-32-5 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C12H20O3/c13-7-10(3-4-10)12(15,9-1-2-9)11(8-14)5-6-11/h9,13-15H,1-8H2 |
InChI Key |
ROIYMOAZRKMDRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2(CC2)CO)(C3(CC3)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13760803.png)
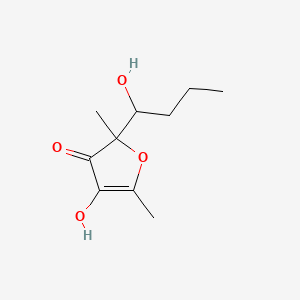

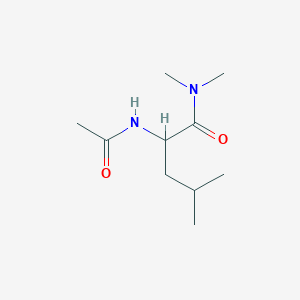
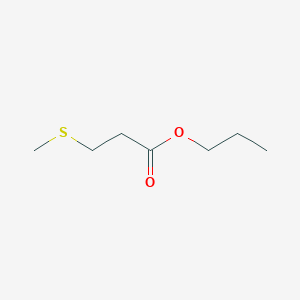
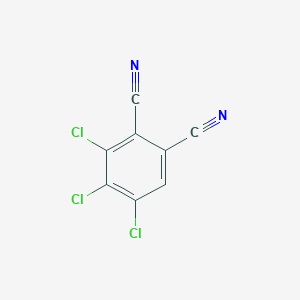
![2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene](/img/structure/B13760836.png)
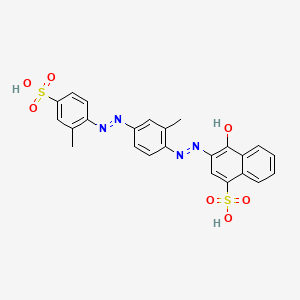
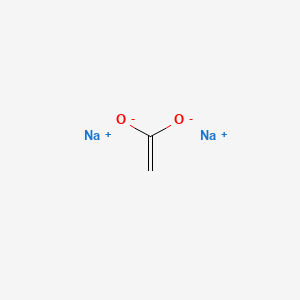
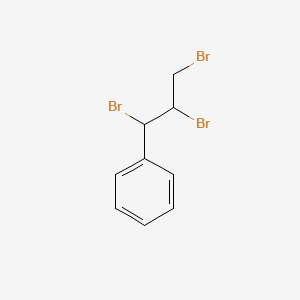
![2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate](/img/structure/B13760873.png)

